REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH:2][CH3:3].[Cl:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]([I:16])=[CH:9][N:8]=1>O1CCCC1>[Cl:6][C:7]1[N:8]=[CH:9][C:10]([I:16])=[C:11]2[C:2]([CH3:3])=[CH:1][NH:13][C:12]=12
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Name
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|
Quantity
|
264 mL
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Type
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reactant
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Smiles
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C(=CC)[Mg]Br
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Name
|
|
Quantity
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11 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1[N+](=O)[O-])I
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Name
|
|
Quantity
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225 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 10 minutes at 0° C. the reaction was quenched with saturated ammonium chloride (300 ml)
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Duration
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10 min
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Type
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EXTRACTION
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Details
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The mixture was then extracted with ethyl acetate (300 ml) which
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
|
Details
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to give a red oily solid
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Type
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CUSTOM
|
Details
|
The residue was triturated with diethyl ether
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Type
|
WAIT
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Details
|
refrigerated over night
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Type
|
FILTRATION
|
Details
|
The solid was then filtered onto a sinter
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Type
|
CUSTOM
|
Details
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sucked dry
|
Type
|
CUSTOM
|
Details
|
then dried at 60° C. under vacuum
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
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Smiles
|
ClC=1N=CC(=C2C1NC=C2C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |